molecular formula C11H13BrFNO2 B182560 N-Boc-4-bromo-2-fluoroaniline CAS No. 209958-42-9

N-Boc-4-bromo-2-fluoroaniline

Cat. No.: B182560
CAS No.: 209958-42-9
M. Wt: 290.13 g/mol
InChI Key: DMHILFAMOKMHSO-UHFFFAOYSA-N
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Description

This compound features a N-Boc protecting group, a bromine atom, and a fluorine atom attached to the benzene ring . It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Boc-4-Bromo-2-Fluoroaniline typically involves the reaction of 4-bromo-2-fluoroaniline with a N-Boc protecting reagent. This reaction is usually carried out in an organic solvent with the addition of a catalyst and under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Boc-4-Bromo-2-Fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium iodide in acetone.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

N-Boc-4-Bromo-2-Fluoroaniline is widely used in scientific research, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the synthesis of biologically active compounds for drug discovery and development.

    Medicine: As an intermediate in the production of pharmaceuticals.

    Industry: In the manufacture of specialty chemicals and materials.

Comparison with Similar Compounds

    N-Boc-4-Bromoaniline: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    N-Boc-4-Fluoroaniline: Lacks the bromine atom, affecting its ability to participate in coupling reactions.

Uniqueness: N-Boc-4-Bromo-2-Fluoroaniline is unique due to the presence of both bromine and fluorine atoms, which provide it with a versatile reactivity profile. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .

Properties

IUPAC Name

tert-butyl N-(4-bromo-2-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHILFAMOKMHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627950
Record name tert-Butyl (4-bromo-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209958-42-9
Record name tert-Butyl (4-bromo-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-bromo-2-fluorophenyl)carbamate
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